molecular formula C9H17BrO B13222713 1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane

1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane

Cat. No.: B13222713
M. Wt: 221.13 g/mol
InChI Key: VRBASRIGDYMXAI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to interesting chemical reactivity. The presence of a bromomethyl group and a methoxypropyl group on the cyclobutane ring introduces further complexity and potential for diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane can be achieved through several synthetic routes. One common method involves the bromination of a suitable cyclobutane precursor. For example, starting with 1-(2-methoxypropyl)cyclobutane, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination: Strong bases like potassium hydroxide (KOH) or sodium hydride (NaH) in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, ethers, or thiols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Medicine: Exploration of its biological activity and potential therapeutic applications.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclobutane: Lacks the methoxypropyl group, leading to different reactivity.

    1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and reaction conditions.

    1-(Bromomethyl)-1-(2-hydroxypropyl)cyclobutane: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical behavior.

Uniqueness

1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane is unique due to the combination of the bromomethyl and methoxypropyl groups on the cyclobutane ring

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methoxypropyl)cyclobutane

InChI

InChI=1S/C9H17BrO/c1-8(11-2)6-9(7-10)4-3-5-9/h8H,3-7H2,1-2H3

InChI Key

VRBASRIGDYMXAI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)CBr)OC

Origin of Product

United States

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